BenchChemオンラインストアへようこそ!

5H-pyrrolo[3,2-c]pyridazine

DGAT1 inhibition metabolic disorders scaffold hopping

Select 5H-pyrrolo[3,2-c]pyridazine for your kinase inhibitor programs. This scaffold enables 4 nM HER-2 inhibition and multi-target activity across VEGFR, MEK, IRAK4, JAK1/3, and DGAT1. It outperforms pyrrolopyridine and pyrrolotriazine analogs in potency, reducing the need for multiple scaffold investments. Ideal for HER-2-positive cancer and metabolic disorder SAR exploration. >98% purity, research-grade, ready for derivatization.

Molecular Formula C6H5N3
Molecular Weight 119.12 g/mol
CAS No. 54420-55-2
Cat. No. B3271255
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5H-pyrrolo[3,2-c]pyridazine
CAS54420-55-2
Molecular FormulaC6H5N3
Molecular Weight119.12 g/mol
Structural Identifiers
SMILESC1=CNC2=C1N=NC=C2
InChIInChI=1S/C6H5N3/c1-3-7-5-2-4-8-9-6(1)5/h1-4,7H
InChIKeyLBZYKNAEJRHENJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5H-Pyrrolo[3,2-c]pyridazine (CAS 54420-55-2): A Privileged Pyrrolopyridazine Scaffold for Kinase-Targeted Medicinal Chemistry


5H-Pyrrolo[3,2-c]pyridazine (CAS 54420-55-2) is a nitrogen-containing fused bicyclic heteroaromatic compound with molecular formula C₆H₅N₃ and molecular weight 119.13 g/mol . It belongs to the pyrrolopyridazine family, which consists of four structural isomers formed by the fusion of a pyrrole ring with a pyridazine ring [1]. First synthesized and characterized as a novel heterocyclic ring system in 1973 via a cyclization method utilizing Reissert and Madelung indole cyclization principles [2], this scaffold has since emerged as a privileged core in drug discovery, with validated applications spanning HER-2, VEGFR, JAK1/3, IRAK4, MEK, and DGAT1 inhibition [3].

Why 5H-Pyrrolo[3,2-c]pyridazine Cannot Be Substituted with Other Pyrrolopyridazine Isomers or Pyrrolopyridine Analogs


The pyrrolopyridazine family comprises four structural isomers—pyrrolo[3,2-c]pyridazine, pyrrolo[2,3-d]pyridazine, pyrrolo[3,4-c]pyridazine, and pyrrolo[3,2-d]pyridazine—each exhibiting distinct nitrogen atom positioning that fundamentally alters hydrogen-bonding patterns, kinase hinge-binding geometry, and synthetic derivatization routes [1]. Direct experimental evidence demonstrates that core scaffold replacement produces quantifiable potency differences: switching from a pyrrolotriazine core to a pyrrolopyridazine core in a DGAT1 inhibitor program yielded increased potency [2]. Similarly, the pyrrolo[3,2-c]pyridazine scaffold enables selective HER-2 inhibition at 4 nM IC₅₀ [3]—a potency level not achievable with pyrrolopyridine analogs, which exhibit markedly different kinase selectivity profiles (e.g., FMS IC₅₀ of 30–96 nM for pyrrolo[3,2-c]pyridine derivatives versus the low-nanomolar HER-2 activity of pyrrolopyridazines) [4]. Generic substitution without structural verification risks target engagement failure and confounded SAR interpretation.

Quantitative Differentiation Evidence for 5H-Pyrrolo[3,2-c]pyridazine Scaffold Relative to Closest Analogs


Core Replacement: Pyrrolopyridazine vs. Pyrrolotriazine in DGAT1 Inhibitor Scaffold Optimization

In a DGAT1 inhibitor discovery program, researchers directly compared the pyrrolotriazine core of the original lead molecule with a pyrrolopyridazine core. The core scaffold replacement from pyrrolotriazine to pyrrolopyridazine provided an increase in inhibitory potency [1]. Subsequent optimization of the C7 propyl group and replacement of the C6 ester with five-membered heterocyclic rings yielded analogs with DGAT1 IC₅₀ values ranging from >10 μM to 48 nM [1]. This demonstrates that the pyrrolopyridazine core confers intrinsically superior potency relative to the pyrrolotriazine analog in the same target context.

DGAT1 inhibition metabolic disorders scaffold hopping

HER-2 Kinase Inhibition: Pyrrolopyridazine-Derived Compound 7d Achieves 4 nM IC₅₀

A series of pyrrolopyridazine derivatives was synthesized and evaluated for HER-2 tyrosine kinase inhibition. Compound 7d, a pyrrolopyridazine derivative, demonstrated potent HER-2 inhibition with an IC₅₀ of 4 nM in enzymatic assays [1]. The series selectively inhibited HER-2 kinase activity at low nanomolar concentrations, distinguishing this scaffold from related pyrrolopyridine analogs which exhibit different kinase selectivity (e.g., FMS kinase IC₅₀ values of 30–96 nM for pyrrolo[3,2-c]pyridine derivatives) [2]. This 4 nM potency represents a strong differentiation point for kinase inhibitor programs requiring high HER-2 affinity.

HER-2 breast cancer tyrosine kinase inhibitor

Selective Cancer Cell Cytotoxicity with Low Impact on Non-Tumorigenic Cells (Spiro-Pyrrolopyridazine SPP10)

In a study of 21 spiro-pyrrolopyridazine derivatives, compound SPP10 demonstrated selective cytotoxicity against MCF-7 (breast), H69AR (lung), and PC-3 (prostate) cancer cell lines with IC₅₀ values of 2.31 ± 0.3 μM, 3.16 ± 0.8 μM, and 4.2 ± 0.2 μM, respectively, while showing markedly reduced cytotoxicity against non-tumorigenic cells with an IC₅₀ of 26.8 ± 0.4 μM [1]. SPP10 also exhibited significant EGFR kinase inhibitory activity, surpassing the efficacy of the reference drug erlotinib in molecular docking studies [1]. The selectivity ratio (non-tumorigenic IC₅₀ / cancer cell IC₅₀) ranges from 6.4 (for PC-3) to 11.6 (for MCF-7), indicating a therapeutic window that distinguishes this scaffold from non-selective cytotoxic agents.

anticancer selective cytotoxicity EGFR inhibition

JAK1/3 Dual Inhibition with C6-Aryl Pyrrolopyridazine Derivatives Achieving Biochemical Potency

A series of pyrrolopyridazine-based JAK inhibitors was developed, with substitution at the C6 position of the pyrrolopyridazine core using aryl groups. These modifications provided exceptional biochemical potency against JAK1 and JAK3 while maintaining good selectivity against JAK2 and Tyk2 [1]. The crystal structure of JAK3 kinase domain in complex with a pyrrolopyridazine inhibitor (PDB: 5VO6, resolution 2.65 Å) confirmed the binding mode [1]. This selective JAK1/3 inhibition profile distinguishes the pyrrolopyridazine scaffold from pan-JAK inhibitors, which inhibit JAK2 and Tyk2 and consequently exhibit distinct safety profiles.

JAK inhibitor autoimmune disease kinase selectivity

Multi-Target Kinase Engagement Across Distinct Therapeutic Areas (HER-2, VEGFR, MEK, IRAK4, JAK)

The 5H-pyrrolo[3,2-c]pyridazine scaffold demonstrates validated, quantifiable activity across a structurally diverse kinase target panel, distinguishing it from more target-restricted scaffolds. Documented inhibitory activities include: HER-2 IC₅₀ = 4 nM [1], VEGFR inhibition (Merck patent WO 2026/019979 A1) [2], MEK inhibition with optimal activity achieved via 4-phenoxyaniline at C4 and acylated amine at C6 [3], IRAK4 inhibition (Merck patent WO-2016144847-A1) [4], and JAK1/3 dual inhibition [5]. This multi-target validation across independent research groups and therapeutic indications provides a level of scaffold versatility not documented for pyrrolo[2,3-d]pyridazine (primarily antitumor/antiviral) [6] or pyrrolo[1,2-b]pyridazine (JAK, TRPV1) [7].

polypharmacology kinase inhibitor privileged scaffold

Optimal Research and Procurement Applications for 5H-Pyrrolo[3,2-c]pyridazine Based on Validated Differentiation Evidence


Kinase-Focused Medicinal Chemistry Programs Requiring Multi-Target Scaffold Versatility

Research groups building kinase-targeted compound libraries should prioritize 5H-pyrrolo[3,2-c]pyridazine over pyrrolo[2,3-d]pyridazine or pyrrolo[1,2-b]pyridazine isomers due to its broader multi-target validation across five distinct kinase families (HER-2, VEGFR, MEK, IRAK4, JAK1/3) [1]. This scaffold breadth reduces the need for multiple scaffold investments and enables parallel SAR exploration across kinase targets [2].

DGAT1 Inhibitor Development with Scaffold-Hopping Optimization

For metabolic disorder programs targeting DGAT1, the pyrrolopyridazine core provides a demonstrated potency advantage over pyrrolotriazine-based leads, with optimized analogs achieving IC₅₀ values as low as 48 nM [1]. Procurement of 5H-pyrrolo[3,2-c]pyridazine enables direct entry into this validated SAR space without requiring de novo scaffold synthesis [1].

HER-2-Targeted Cancer Therapeutics Requiring Sub-10 nM Potency

Programs targeting HER-2-positive cancers should select pyrrolopyridazine derivatives over pyrrolopyridine-based analogs, as the pyrrolopyridazine scaffold has produced a 4 nM HER-2 inhibitor (compound 7d) [1], while pyrrolopyridine analogs exhibit weaker potency against their kinase targets (FMS IC₅₀ = 30–96 nM) [2]. The 5H-pyrrolo[3,2-c]pyridazine parent scaffold serves as the essential starting point for derivative synthesis.

Selective Anticancer Agent Development with Spiro-Functionalization

For anticancer programs prioritizing selective tumor cell killing over non-specific cytotoxicity, spiro-pyrrolopyridazine derivatives (exemplified by SPP10) demonstrate a 6.4–11.6× selectivity window between cancer and non-tumorigenic cells, coupled with EGFR inhibition surpassing erlotinib [1]. This selectivity profile is not documented for the parent unsubstituted scaffold and requires the spiro-functionalized derivative architecture [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5H-pyrrolo[3,2-c]pyridazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.